
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 1-phenylcyclopropyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-phenylcyclopropyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions usually require low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines, allowing selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound is used in the development of silicon-based drugs and biomaterials. Its unique structure allows for the exploration of silicon’s role in biological systems and the development of novel therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a valuable component in the design of targeted drug delivery vehicles.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tert-butyl and phenylcyclopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the phenylcyclopropyl group.
tert-Butyldiphenylsilane: Contains two phenyl groups instead of the phenylcyclopropyl group.
Trimethylsilyl compounds: Have three methyl groups attached to the silicon atom.
Uniqueness
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is unique due to the presence of the 1-phenylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
132513-46-3 |
|---|---|
Molekularformel |
C15H24Si |
Molekulargewicht |
232.44 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-phenylcyclopropyl)silane |
InChI |
InChI=1S/C15H24Si/c1-14(2,3)16(4,5)15(11-12-15)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
OTLSTCXWVWXSAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


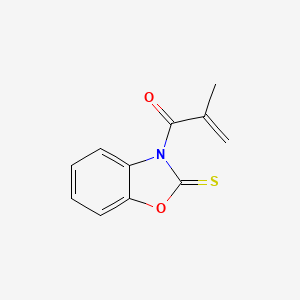


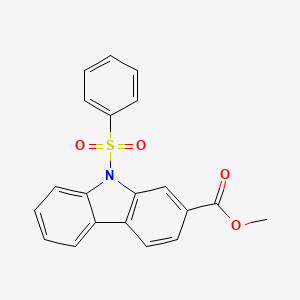
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
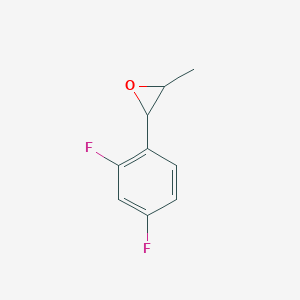
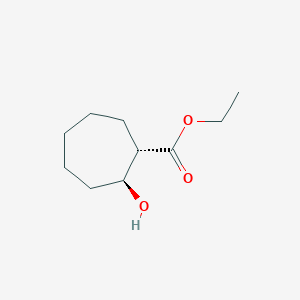
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
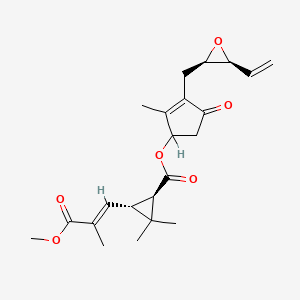
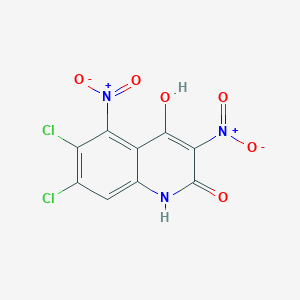
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
